molecular formula C9H11NO B13121292 1-(4-Ethylpyridin-2-yl)ethanone CAS No. 59576-27-1

1-(4-Ethylpyridin-2-yl)ethanone

Cat. No.: B13121292
CAS No.: 59576-27-1
M. Wt: 149.19 g/mol
InChI Key: DEGKNYBGTWJELS-UHFFFAOYSA-N
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Description

1-(4-Ethylpyridin-2-yl)ethanone is an organic compound with the molecular formula C9H11NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with an ethyl group at the 4-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-2-yl)ethanone typically involves the alkylation of 2-acetylpyridine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(4-Ethylpyridin-2-yl)acetic acid.

    Reduction: 1-(4-Ethylpyridin-2-yl)ethanol.

    Substitution: 4-Ethyl-2-nitropyridine, 4-Ethyl-2-bromopyridine.

Scientific Research Applications

1-(4-Ethylpyridin-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heteroc

Properties

CAS No.

59576-27-1

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(4-ethylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-6H,3H2,1-2H3

InChI Key

DEGKNYBGTWJELS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)C

Origin of Product

United States

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